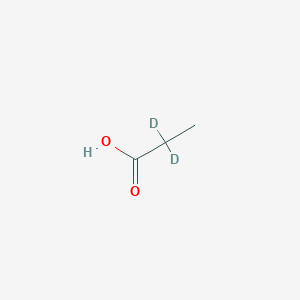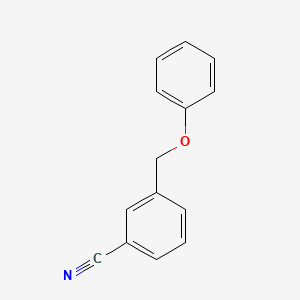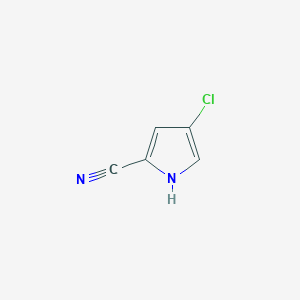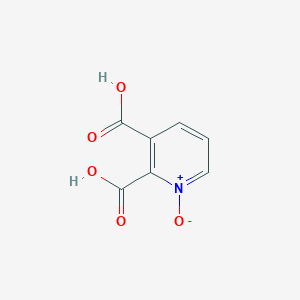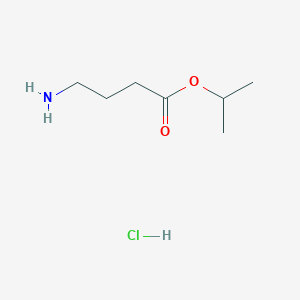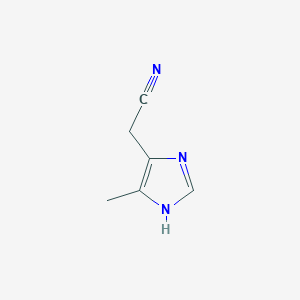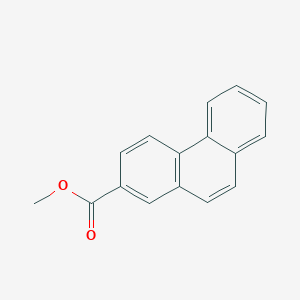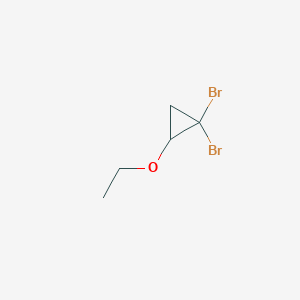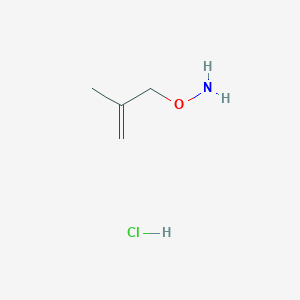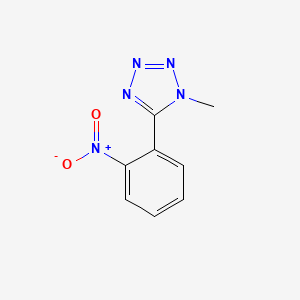
(3S)-3-Aminooxane-2,6-dione
Vue d'ensemble
Description
(3S)-3-Aminooxane-2,6-dione, commonly known as L-2,3-diaminopropionic acid (L-DAP), is a non-proteinogenic amino acid. It is a chiral compound that exists in two enantiomers, L-DAP and D-DAP. L-DAP is a key component in the biosynthesis of several important compounds, including antibiotics, siderophores, and quorum-sensing molecules.
Mécanisme D'action
The mechanism of action of (3S)-3-Aminooxane-2,6-dione is not fully understood, but it is believed to involve the inhibition of key enzymes and metabolic pathways in bacteria and fungi. (3S)-3-Aminooxane-2,6-dione has been shown to inhibit the growth of several bacterial and fungal strains, including Staphylococcus aureus and Candida albicans.
Biochemical and physiological effects:
(3S)-3-Aminooxane-2,6-dione has been found to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, the modulation of cytokine production in immune cells, and the inhibition of biofilm formation in bacteria. It has also been shown to have antioxidant and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
(3S)-3-Aminooxane-2,6-dione has several advantages for lab experiments, including its low cost, ease of synthesis, and stability. However, it also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research on (3S)-3-Aminooxane-2,6-dione, including the development of new synthesis methods, the investigation of its potential therapeutic applications, and the exploration of its role in the biosynthesis of siderophores. Additionally, further studies are needed to fully understand the mechanism of action of (3S)-3-Aminooxane-2,6-dione and its biochemical and physiological effects.
Applications De Recherche Scientifique
(3S)-3-Aminooxane-2,6-dione has been extensively studied for its potential therapeutic applications, including its use as an antibacterial, antifungal, and antitumor agent. It has also been found to have immunomodulatory effects, which make it a promising candidate for the treatment of autoimmune diseases. In addition, (3S)-3-Aminooxane-2,6-dione has been investigated for its role in the biosynthesis of siderophores, which are iron-chelating compounds that play a crucial role in bacterial virulence.
Propriétés
IUPAC Name |
(3S)-3-aminooxane-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3/c6-3-1-2-4(7)9-5(3)8/h3H,1-2,6H2/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFWFOJDAIRDAPK-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC(=O)C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)OC(=O)[C@H]1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40545960 | |
| Record name | (3S)-3-Aminooxane-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40545960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-3-Aminooxane-2,6-dione | |
CAS RN |
48103-74-8 | |
| Record name | (3S)-3-Aminooxane-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40545960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




